Visnagin

Beschreibung

This compound has been reported in Actaea dahurica, Musineon divaricatum, and Ammi visnaga with data available.

from Musineon divaricatum

Eigenschaften

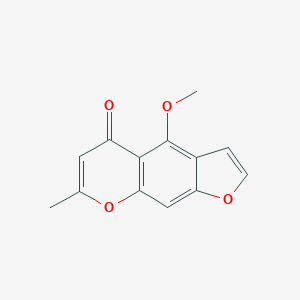

IUPAC Name |

4-methoxy-7-methylfuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVQLVGOZRELTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231509 | |

| Record name | Visnagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-57-5 | |

| Record name | Visnagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Visnagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Visnagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Visnagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-7-methylfuro[3,2-g]chromen-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISNAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64438MLBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Visnagin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnagin, a furanochromone found predominantly in the medicinal plant Ammi visnaga (L.) Lam., has garnered significant attention for its diverse pharmacological activities, including vasodilator, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its biosynthetic pathway. The document summarizes quantitative data on this compound content in various plant tissues and culture systems, presents detailed experimental protocols for its extraction, quantification, and for the establishment of in vitro production platforms, and elucidates the current understanding of the regulatory networks governing its biosynthesis. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery and development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Ammi visnaga (L.) Lam., commonly known as khella, bisnaga, or toothpick weed.[1][2] This plant belongs to the Apiaceae family and is indigenous to the Mediterranean region, including parts of Europe, North Africa, and Asia.[1][3] The fruits (often referred to as seeds) of A. visnaga are the primary repository of this compound and its structurally related furanochromone, khellin.[2][4]

This compound has also been reported in other plants of the Apiaceae family, such as Pimpinella monoica.[5] Additionally, in vitro culture systems of A. visnaga, including callus and hairy root cultures, have been established as alternative sources for this compound production.[6][7][8]

Quantitative Analysis of this compound in Ammi visnaga

The concentration of this compound varies significantly among different organs of the A. visnaga plant and at different developmental stages. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Different Organs of Ammi visnaga

| Plant Organ | This compound Content (mg/g Dry Weight) | Reference |

| Flower | 18.5 ± 0.06 | [4] |

| Seed | 5.8 ± 0.01 | [4] |

| Leaf | 13.2 ± 0.27 | [4] |

| Stem | Not Detected | [4] |

| Root | Not Detected | [4] |

Table 2: Khellin and this compound Content in an Aqueous Extract of Ammi visnaga Fruits

| Compound | Content (mg per 100 mg of extract) | Reference |

| Khellin | 2.88 | [9] |

| This compound | 1.72 | [9] |

Table 3: Furanochromone Content in Ammi visnaga Callus Cultures with Elicitation

| Elicitor | This compound Accumulation | Khellin Accumulation | Reference |

| Scleroglucan | Highest | Induced | [7][10] |

| BION | Highest | Not specified | [7][10] |

| Darkness | 2x higher than light | Not specified | [7][10] |

Biosynthesis of this compound

The biosynthesis of this compound follows a complex pathway that combines elements of the polyketide and mevalonate pathways. While the complete enzymatic sequence has not been fully elucidated in Ammi visnaga, research on the closely related Apiaceae species, Saposhnikovia divaricata, provides a robust model for the biosynthesis of the furanochromone scaffold.[1]

The aromatic and pyrone rings of this compound are derived from the polyketide pathway, utilizing acetate units.[5] The furan ring, on the other hand, is formed via the mevalonate pathway.[5] The proposed biosynthetic pathway involves several key enzymatic steps, as illustrated in the diagram below.

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like many other plant secondary metabolites, is regulated by various internal and external factors. The application of elicitors, particularly jasmonates, has been shown to stimulate the production of furanochromones in A. visnaga cell cultures.[7][10] Jasmonate signaling is a well-characterized defense pathway in plants that often leads to the upregulation of secondary metabolite biosynthesis.

Figure 2: Jasmonate signaling pathway for this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from a validated HPLC method for the simultaneous estimation of khellin and this compound.

3.1.1. Extraction

-

Sample Preparation: Grind dried and powdered fruits of A. visnaga to a fine powder.

-

Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 1 g) with a suitable solvent such as methanol or a hydroalcoholic mixture. The extraction can be performed at room temperature with agitation for 24 hours, followed by filtration. For a more rapid extraction, sonication can be employed.

-

Aqueous Extraction: For an aqueous extract, infuse a known weight of crushed fruits in boiling water for a specified time (e.g., 15 minutes), then cool and filter.[9]

-

Sample Preparation for HPLC: Evaporate the solvent from the filtrate under reduced pressure. Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter prior to injection.[9]

3.1.2. HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV or diode array detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of water:methanol:tetrahydrofuran (50:45:5, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the plant extract can be determined by comparing the peak area with the calibration curve.

Establishment of Ammi visnaga Hairy Root Cultures

This is a general protocol for the induction of hairy root cultures using Agrobacterium rhizogenes.

3.2.1. Explant Preparation and Inoculation

-

Sterilization: Surface sterilize seeds of A. visnaga and germinate them on a sterile, hormone-free medium such as Murashige and Skoog (MS) medium.

-

Explant Excision: Excise explants (e.g., leaf discs, stem segments, or hypocotyls) from the sterile seedlings.

-

Bacterial Culture: Culture A. rhizogenes (e.g., strain ATCC 15834) in a suitable liquid medium (e.g., YEB or LB) overnight with shaking.

-

Inoculation: Wound the explants and inoculate them with the bacterial suspension for a short period (e.g., 30 minutes).

-

Co-cultivation: Place the inoculated explants on a solid co-cultivation medium (e.g., MS medium) and incubate in the dark for 2-3 days.

3.2.2. Hairy Root Development and Selection

-

Bacterial Elimination: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.

-

Root Induction: Hairy roots will emerge from the wounded sites of the explants within a few weeks.

-

Establishment of Clonal Lines: Excise individual hairy roots and subculture them on fresh, hormone-free solid medium to establish clonal lines.

-

Liquid Culture: For biomass production, transfer established hairy root lines to a liquid medium and culture on a rotary shaker.

Figure 3: Workflow for establishing hairy root cultures.

Elicitation of this compound Production in Hairy Root Cultures

This protocol describes the use of methyl jasmonate to enhance this compound production in established hairy root cultures.

-

Prepare Elicitor Stock Solution: Dissolve methyl jasmonate in a small amount of ethanol and dilute with sterile distilled water to the desired stock concentration.

-

Elicitation: Add the methyl jasmonate stock solution to the hairy root liquid cultures to achieve the final desired concentration (e.g., 100 µM).

-

Incubation: Incubate the elicited cultures for a specific period (e.g., 5-7 days).

-

Harvesting and Analysis: Harvest the hairy root biomass and the culture medium separately. Extract this compound from both the biomass and the medium and quantify using HPLC as described in section 3.1.

Conclusion

This compound, a pharmacologically active furanochromone, is primarily sourced from Ammi visnaga. This technical guide has provided a comprehensive overview of its natural occurrence, with quantitative data highlighting the distribution of this compound within the plant. The proposed biosynthetic pathway, based on studies in related Apiaceae species, offers a solid foundation for further research into the specific enzymes involved in A. visnaga. The detailed experimental protocols for extraction, quantification, and in vitro culture provide practical guidance for researchers. Furthermore, the elucidation of the jasmonate signaling pathway's role in regulating this compound biosynthesis opens avenues for biotechnological approaches to enhance its production. Continued research to identify and characterize the specific enzymes and transcription factors in Ammi visnaga will be crucial for the metabolic engineering of this valuable natural product.

References

- 1. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pakbs.org [pakbs.org]

- 3. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. This compound: biosynthesis and isolation from Ammi visnagi suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Furanochromone - Wikipedia [en.wikipedia.org]

- 9. An aqueous extract of Ammi visnaga fruits and its constituents khellin and this compound prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulation of furanochromone accumulation in callus cultures of Ammi visnaga L. by addition of elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Visnagin: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin is a naturally occurring furanochromone found predominantly in the seeds of the medicinal plant Ammi visnaga (L.) Lam., commonly known as khella.[1][2] Historically used in traditional medicine for various ailments, including urinary tract disorders and angina pectoris, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and key signaling pathways of this compound, along with detailed experimental protocols for its extraction, purification, and biological evaluation.

Chemical Structure and Identification

This compound, with the IUPAC name 4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, is a derivative of chromone and furan.[1] Its chemical structure is characterized by a tricyclic system composed of a pyrone ring fused to a benzene ring, which is further fused to a furan ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one |

| CAS Number | 82-57-5[1] |

| Molecular Formula | C₁₃H₁₀O₄[1] |

| Molecular Weight | 230.22 g/mol [3] |

| Synonyms | Desmethoxykhellin, Visnagidin, Visnagine, 5-Methoxy-2-methylfuranochromone[4] |

| InChI | InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3[4] |

| SMILES | CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3[4] |

Physicochemical and Spectroscopic Properties

This compound presents as a solid, appearing as beige, fine crystalline, thread-like needles from water.[3][5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 142-145 °C[3] |

| Boiling Point | 378.2 ± 42.0 °C at 760 mmHg[5] |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in chloroform.[3] Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (1 mg/ml). |

| Appearance | Beige fine crystalline powder[5] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| UV-Vis (in Ethanol) | λmax: 243, 275, 322 nm |

| Infrared (IR) (KBr disc) | Carbonyl (C=O) stretching: 1675 cm⁻¹ (conjugated); Aromatic (=C-H) stretching: 3068 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 7.98 (d, 1H, J=3 Hz), 7.97 (d, 1H, J=3 Hz), 7.19 (s, 1H), 4.02 (s, 3H, -OCH₃) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 176.48 (C=O), 164.05, 155.13, 146.52, 148.09, 146.77, 146.35, 129.26, 118.76, 116.33, 113.04, 104.9, 61.0 (-OCH₃), 19.36 (-CH₃) |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 230 (M+), 201, 184, 134, 132 |

Biosynthesis of this compound

The biosynthesis of this compound, like other furanochromones, is believed to follow a mixed biosynthetic pathway. The aromatic and pyrone rings are of polyketide origin, derived from acetate units.[1] The furan ring, on the other hand, is proposed to originate from the acetate-mevalonate pathway.[1]

References

Visnagin's Mechanism of Action in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnagin, a natural furanochromone extracted from Ammi visnaga, has long been recognized for its spasmolytic and vasodilatory properties. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced smooth muscle relaxation. The primary focus is on its well-documented role as a calcium antagonist, supplemented by an overview of other critical signaling pathways in smooth muscle physiology. This document synthesizes key quantitative data, details common experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to support further research and drug development endeavors.

Core Mechanism of Action: Calcium Antagonism

The principal mechanism by which this compound elicits smooth muscle relaxation is through the inhibition of calcium ion (Ca²⁺) influx into smooth muscle cells. A rise in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction. It binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge cycling with actin and resulting in cell contraction.

This compound interferes with this process by blocking Ca²⁺ entry, thereby maintaining a low intracellular Ca²⁺ concentration and promoting relaxation.

Inhibition of Voltage-Operated Calcium Channels (VOCs)

This compound demonstrates a significant inhibitory effect on Ca²⁺ influx through L-type voltage-operated calcium channels. These channels are a primary route for Ca²⁺ entry upon membrane depolarization, for instance, by high extracellular potassium chloride (KCl) concentrations. Studies have shown that this compound effectively relaxes smooth muscle pre-contracted with KCl, indicating a direct action on these channels[1][2].

Inhibition of Receptor-Operated and Store-Operated Ca²⁺ Entry

Beyond VOCs, evidence suggests this compound's action is not limited to a single pathway. It also inhibits contractile responses induced by agonists like noradrenaline (norepinephrine), which trigger Ca²⁺ influx through receptor-operated channels and stimulate the release of Ca²⁺ from intracellular stores (the sarcoplasmic reticulum)[1][3]. Research indicates that this compound is more potent against contractions mediated by Ca²⁺ entry pathways that have a low sensitivity to traditional Ca²⁺-entry blockers[3]. This suggests a broader, multi-faceted inhibitory effect on calcium signaling. At lower concentrations (10⁻⁶ M to 5 x 10⁻⁵ M), this compound appears to selectively inhibit Ca²⁺ entry induced by agonists or mild depolarization, while higher concentrations (> 5 x 10⁻⁵ M) lead to a more non-specific inhibition of contractility[3].

Endothelium-Independent Action

The vasorelaxant effect of this compound has been shown to be independent of the vascular endothelium[1][3]. Experiments on aortic rings with and without functional endothelium have yielded no significant difference in the relaxant effects of this compound, confirming that its mechanism of action is a direct effect on the smooth muscle cells themselves[1].

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the proposed points of inhibition by this compound.

Caption: this compound's primary mechanism: Inhibition of Ca²⁺ influx.

Quantitative Data Summary

The inhibitory effects of this compound on smooth muscle contraction have been quantified in several studies. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of this compound on Pre-contracted Rat Mesenteric Arteries

| Contractile Agent | Endothelium Status | This compound IC50 (M) |

|---|---|---|

| Noradrenaline | Intact | 1.7 ± 0.8 x 10⁻⁵ |

| Noradrenaline | Removed | 1.5 ± 0.3 x 10⁻⁵ |

| KCl | Not specified | 5.1 ± 2.5 x 10⁻⁵ |

Data sourced from Duarte J, et al. (2000)[1][2].

Table 2: Inhibitory Effects of this compound on Rat Aortic Rings

| Inducing Agent | This compound Effect |

|---|---|

| KCl (20 mM) | More potent inhibition |

| KCl (80 mM) | Less potent inhibition |

| Noradrenaline (in Ca²⁺ solution) | Inhibition observed |

| Noradrenaline (in Ca²⁺-free solution) | Less effective inhibition |

Data sourced from Duarte J, et al. (1995)[3].

Other Potential Mechanisms (Contextual Overview)

While calcium antagonism is the most substantiated mechanism for this compound, two other major pathways regulate smooth muscle tone. There is currently no direct evidence in the reviewed literature to suggest this compound significantly modulates these pathways, but they are included for a comprehensive understanding of smooth muscle relaxation.

Potassium Channel Activation

Opening of potassium (K⁺) channels in the smooth muscle cell membrane leads to K⁺ efflux, causing hyperpolarization. This hyperpolarization closes voltage-operated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation. Several types of K⁺ channels, including ATP-sensitive (KATP) and large-conductance Ca²⁺-activated (BKCa) channels, are key to this process.

Caption: General mechanism of K⁺ channel openers in relaxation.

Rho-Kinase (ROCK) Inhibition

The RhoA/Rho-kinase (ROCK) pathway modulates the calcium sensitivity of the contractile apparatus. When activated by agonists, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of myosin light chains, leading to a sustained contractile state even at low Ca²⁺ levels (Ca²⁺ sensitization). Inhibition of the ROCK pathway is therefore a significant mechanism for inducing smooth muscle relaxation.

Caption: The Rho-Kinase pathway and its role in Ca²⁺ sensitization.

Experimental Protocols

The following section outlines a generalized protocol for assessing the vasorelaxant effects of a compound like this compound using an isolated tissue organ bath, a standard methodology in pharmacology.

Isolated Tissue Preparation (Rat Aorta/Mesenteric Artery)

-

Animal Euthanasia: Male Wistar rats (200-250 g) are euthanized via cervical dislocation, consistent with ethical guidelines.

-

Tissue Isolation: The thoracic aorta or superior mesenteric arterial bed is rapidly excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Preparation of Arterial Rings: Adherent connective and adipose tissues are carefully removed. For aortic studies, the aorta is cut into rings approximately 3-5 mm in length. For mesenteric artery studies, segments of the main artery are used.

-

Endothelium Removal (for specific experiments): The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire or cotton swab. Successful removal is typically verified by the absence of relaxation in response to acetylcholine (1 µM) in a pre-contracted ring.

Organ Bath Procedure

-

Mounting: Arterial rings are mounted between two stainless steel hooks or wires in a temperature-controlled (37°C) organ bath chamber (10-20 mL capacity) filled with PSS.

-

Gassing: The PSS is continuously gassed with carbogen (95% O₂ / 5% CO₂).

-

Transducer Connection: One hook is fixed to the chamber base, while the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta). The PSS is replaced every 15-20 minutes.

-

Viability Check: Tissues are challenged with a high concentration of KCl (e.g., 80 mM) to ensure viability and obtain a reference maximal contraction.

Cumulative Concentration-Response Curve Generation

-

Pre-contraction: After washout of the KCl and return to baseline tension, a stable contraction is induced using an agonist, such as Noradrenaline (e.g., 1 µM) or KCl (e.g., 20-80 mM).

-

Cumulative Addition of this compound: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner (e.g., from 10⁻⁸ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.

-

Data Recording and Analysis: The relaxation at each concentration is recorded and expressed as a percentage of the initial pre-contraction. The IC50 value (the concentration of this compound causing 50% relaxation) is then calculated using non-linear regression analysis.

References

Visnagin: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visnagin, a naturally occurring furanochromone isolated from the medicinal plant Ammi visnaga, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound, with a focus on its anti-inflammatory, anticancer, and cardiovascular effects. Detailed experimental methodologies, quantitative data, and analyses of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound (4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) is a key bioactive constituent of Ammi visnaga, a plant with a long history of use in traditional medicine for treating various ailments, including renal colic, angina pectoris, and asthma.[1][2] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, revealing a compound with a wide spectrum of biological activities. This guide synthesizes the current understanding of this compound's pharmacology, offering a technical resource for its further investigation and potential clinical application.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with the most extensively studied being its anti-inflammatory, anticancer, and cardiovascular effects.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various preclinical models. Its mechanism of action is primarily attributed to the inhibition of key pro-inflammatory signaling pathways and the modulation of inflammatory mediators.

-

Mechanism of Action : this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of numerous pro-inflammatory genes.[2][3] By suppressing NF-κB and AP-1, this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[3][4] Furthermore, this compound can attenuate the expression of inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a key inflammatory mediator.[3][4] Recent studies also suggest that this compound may exert its anti-inflammatory effects through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[5]

Anticancer Activity

This compound has emerged as a promising candidate for cancer therapy, exhibiting cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.

-

Mechanism of Action : The anticancer activity of this compound is multifaceted. It can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS), leading to intracellular oxidative stress.[6] Studies have shown that this compound can modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer.[7][8] In some cancer cell lines, this compound's pro-apoptotic effects are associated with the activation of the aryl hydrocarbon receptor (AHR) signaling pathway.[9]

Cardiovascular Effects

This compound has been traditionally used to treat cardiovascular ailments, and modern research has substantiated its cardioprotective and vasodilatory properties.

-

Mechanism of Action : The primary cardiovascular effect of this compound is vasorelaxation, leading to a decrease in blood pressure. This effect is attributed to its ability to inhibit calcium influx into vascular smooth muscle cells.[3][10] this compound has also been shown to protect cardiac tissue from injury by attenuating oxidative stress and modulating mitochondrial enzymes.[11] Its cardioprotective effects in doxorubicin-induced cardiotoxicity are particularly noteworthy, where it is suggested to act by protecting mitochondria and inhibiting apoptosis.[11]

Quantitative Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 17.8 | 24 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 24.28 | 48 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 30.56 | 72 | [7] |

| HT 144 | Malignant Melanoma | Not explicitly stated, but 100 µg/mL showed 80.93% inhibition | Not specified | [6] |

| Hep-G2 | Liver Carcinoma | 10.9 ± 0.68 | Not specified | [12] |

| HCT-116 | Colon Carcinoma | 12.3 ± 0.94 | Not specified | [12] |

| MCF-7 | Breast Carcinoma | 13.7 ± 0.942 | Not specified | [12] |

| HeLa | Cervical Carcinoma | 35.5 ± 1.2 | Not specified | [12] |

| HeLa | Cervical Carcinoma | ~10 µM (for 50% cell death) | Not specified | [8] |

Table 2: Cardiovascular Effects of this compound (IC50 Values)

| Parameter | Tissue/Model | Agonist | IC50 (M) | Reference |

| Pressor Response | Rat Isolated Mesenteric Beds | KCl | 5.1 ± 2.5 x 10⁻⁵ | [13] |

| Pressor Response | Rat Isolated Mesenteric Beds | Noradrenaline | 2.6 ± 0.9 x 10⁻⁵ | [13] |

| Relaxation | Isolated Mesenteric Arteries (with endothelium) | Noradrenaline | 1.7 ± 0.8 x 10⁻⁵ | [13] |

| Relaxation | Isolated Mesenteric Arteries (without endothelium) | Noradrenaline | 1.5 ± 0.3 x 10⁻⁵ | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle : NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol :

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 2.5–160 µg/mL) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[7]

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol :

-

Seed cells and treat with this compound as described for the MTT assay.

-

After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

-

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

-

Principle : This assay utilizes a specific antibody coated on a microplate to capture the target cytokine. A second, enzyme-conjugated antibody binds to the captured cytokine, and a substrate is added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.

-

Protocol :

-

Pre-treat cells (e.g., BV-2 microglia) with this compound (e.g., 50 and 100 µM) for 30 minutes.[4]

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS), 500 ng/mL) for 24 hours.[4]

-

Collect the cell culture supernatants.

-

Perform the ELISA for specific cytokines (e.g., TNF-α, IL-1β, IFN-γ) according to the manufacturer's instructions for the specific ELISA kit.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and this compound's proposed points of intervention.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anti-inflammatory effect of this compound in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A novel cardioprotective agent against anthracycline toxicity (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits cervical cancer cells proliferation through the induction of apoptosis and modulation of PI3K/AKT/mTOR and MAPK signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. This compound: A New Perspective of Medicinal Importance, Physiological Functions, Phytochemistry, Pharmacology and Analytic… [ouci.dntb.gov.ua]

- 6. Therapeutic potential and pharmacological mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of this compound on rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Discovery of Visnagin's Anti-inflammatory Effects: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a furanochromone derived from the medicinal plant Ammi visnaga, has a history of use in traditional medicine for various ailments.[1][2] Modern pharmacological research has increasingly focused on its specific biological activities, particularly its anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the key in vitro studies that have elucidated the mechanisms behind this compound's anti-inflammatory effects. It is designed to be a comprehensive resource for researchers and professionals in drug discovery, offering detailed experimental protocols, summarized quantitative data, and visual representations of the molecular pathways involved. The evidence suggests that this compound exerts its effects through a multi-targeted approach, including the suppression of pro-inflammatory mediators and the modulation of critical intracellular signaling cascades.

Inhibition of Pro-inflammatory Mediators: NO and iNOS

A hallmark of the inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). While NO has physiological roles, its overproduction during inflammation contributes to cellular damage. In vitro studies have consistently shown this compound's ability to suppress NO production and iNOS expression in immune cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response.

Data Presentation: this compound's Effect on NO and iNOS Production

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Key Result | Reference |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 50, 100 µM | Nitric Oxide (NO) | Dose-dependent attenuation of NO production. | [4][5] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 50, 100 µM | iNOS Protein Expression | Dose-dependent attenuation of iNOS expression. | [4][5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5, 25 µM | Nitric Oxide (NO) | Significant decrease in nitrite production. | [6] |

Experimental Protocols

Protocol 1.1: Nitric Oxide (NO) Quantification via Griess Assay

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Cell Culture: Plate RAW 264.7 or BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 30 minutes to 1 hour.

-

Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL to 1 µg/mL) to the wells. Include control groups (vehicle only, LPS only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant.

-

Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at approximately 540-570 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 1.2: Western Blot for iNOS Protein Expression

-

Cell Lysis: After cell treatment and stimulation as described above (typically for 18-24 hours), wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.

-

Secondary Antibody: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software, normalizing the iNOS signal to the loading control.

Visualization: Workflow for In Vitro Anti-inflammatory Screening

Caption: General experimental workflow for assessing this compound's effects.

Attenuation of Pro-inflammatory Cytokines

This compound has been shown to reduce the expression and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][7][8] This broad-spectrum inhibition highlights its potential to disrupt the inflammatory cascade at multiple points.

Data Presentation: this compound's Effect on Pro-inflammatory Cytokines

| Cell Line | Stimulus | This compound Conc. | Cytokine | Assay | Key Result | Reference |

| BV-2 Microglial Cells | LPS | 100 µM | TNF-α, IL-1β, IFNγ, IL-6, MCP-1 | RT-PCR (mRNA) | Significant decrease in mRNA expression. | [4][5] |

| BV-2 Microglial Cells | LPS | 50, 100 µM | TNF-α, IL-1β, IFNγ | ELISA (Protein) | Significant, dose-dependent decrease in cytokine release. | [5] |

| Human Lymphocytes | PHA | 30, 100 µM | IFN-γ, IL-4 | N/A | Concentration-dependent decrease in levels. | [9] |

| Human Lymphocytes | PHA | 10, 30, 100 µM | IL-10 | N/A | Increased levels of the anti-inflammatory cytokine IL-10. | [9] |

Experimental Protocols

Protocol 2.1: Cytokine Quantification by ELISA

-

Sample Preparation: Culture, treat, and stimulate cells as described in Protocol 1.1. Collect the cell culture supernatant after an appropriate incubation period (e.g., 24 hours).

-

Assay Procedure: Use commercially available ELISA kits specific for the cytokine of interest (e.g., mouse TNF-α, human IL-6). Follow the manufacturer's instructions precisely.

-

General Steps:

-

Add standards and samples to wells pre-coated with a capture antibody.

-

Incubate to allow the cytokine to bind.

-

Wash the wells, then add a detection antibody.

-

Incubate, wash, and add an enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate, wash, and add a substrate solution to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance with a microplate reader.

-

-

Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 2.2: Cytokine mRNA Expression by RT-qPCR

-

Sample Preparation: Culture, treat, and stimulate cells for a shorter duration suitable for measuring gene expression changes (e.g., 4-6 hours).

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., Tnf, Il1b) and a housekeeping gene (e.g., Gapdh, Actb), and a qPCR master mix (e.g., SYBR Green).

-

Run the reaction on a real-time PCR cycler.

-

-

Analysis: Determine the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the housekeeping gene.

Modulation of Key Inflammatory Signaling Pathways

To exert its effects on gene expression, this compound modulates upstream signaling pathways. Research indicates that a primary mechanism is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are master regulators of inflammatory gene expression.[4][5]

Data Presentation: this compound's Effect on Transcription Factor Activation

| Cell Line | Inflammatory Stimulus | This compound Concentration | Transcription Factor | Assay | Key Result | Reference |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 50, 100 µM | NF-κB | Luciferase Reporter | Dose-dependent inhibition of LPS-induced luciferase activity. | [4][5] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 50, 100 µM | AP-1 | Luciferase Reporter | Dose-dependent inhibition of LPS-induced luciferase activity. | [4][5] |

Experimental Protocol

Protocol 3.1: Luciferase Reporter Assay for Transcription Factor Activity

-

Transfection: Transiently transfect cells (e.g., BV-2) with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple response elements for the transcription factor of interest (e.g., NF-κB or AP-1). Co-transfect with a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.

-

Incubation: Allow 24 hours for gene expression post-transfection.

-

Treatment and Stimulation: Pre-treat the transfected cells with this compound for 30 minutes, followed by stimulation with LPS for 6-8 hours.

-

Cell Lysis: Wash the cells and lyse them using the buffer provided in a dual-luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in treated groups to the LPS-only control.

Visualization: NF-κB Signaling Pathway and this compound's Inhibition Point

Caption: this compound inhibits the activation and nuclear translocation of NF-κB.

Inhibition of Malate Dehydrogenase 1 (MDH1)

Emerging research has linked cellular metabolism to inflammatory processes. A recent study identified malate dehydrogenase 1 (MDH1), an enzyme in the citric acid cycle, as a potential target of this compound.[10] Inhibition of MDH1 is proposed as a novel mechanism contributing to this compound's anti-inflammatory effects, possibly by altering the metabolic state of immune cells.[10][11]

Data Presentation: In Vitro Inhibitory Effect of this compound on MDH1

| Target Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Theoretical IC₅₀ | Reference |

| Malate Dehydrogenase (MDH) | Reversible Competitive | 141 mM | 1202.7 mM | [10] |

Experimental Protocol

Protocol 4.1: In Vitro MDH Kinetic Inhibition Assay

-

Enzyme Source: Purify MDH enzyme from a relevant source, such as rat joint tissue, via methods like ammonium sulfate precipitation.[10]

-

Assay Principle: The activity of MDH is typically measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5), the substrate (oxaloacetate), and NADH.

-

Inhibition Study:

-

Perform a set of reactions with varying concentrations of the substrate in the absence of the inhibitor (this compound) to determine baseline enzyme kinetics (Km and Vmax).

-

Perform parallel sets of reactions with varying substrate concentrations in the presence of fixed concentrations of this compound.

-

-

Measurement: Initiate the reaction by adding the MDH enzyme and immediately record the decrease in absorbance at 340 nm over time.

-

Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the type of inhibition and the inhibitory constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. It acts on multiple fronts to quell the inflammatory response: it directly reduces the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, and it modulates the master regulatory signaling pathways of NF-κB and AP-1.[4][5] Furthermore, its newly identified role as an inhibitor of the metabolic enzyme MDH1 suggests a novel mechanism for its action.[10] This multi-targeted profile makes this compound an exciting lead compound for further research and development of new anti-inflammatory therapeutics.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential and pharmacological mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of this compound in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amelioration of experimentally induced inflammatory arthritis by intra-articular injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A novel cardioprotective agent against anthracycline toxicity (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound alleviates rheumatoid arthritis via its potential inhibitory impact on malate dehydrogenase enzyme: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound alleviates rheumatoid arthritis via its potential inhibitory impact on malate dehydrogenase enzyme: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Visnagin: A Potential Calcium Channel Blocker for Vasodilation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Visnagin, a furanochromone found in the plant Ammi visnaga, has long been recognized for its vasorelaxant properties.[1] This has led to scientific investigation into its potential as a therapeutic agent for cardiovascular conditions. The primary mechanism underlying its vasodilatory effect is believed to be the blockade of voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound as a potential calcium channel blocker, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Calcium Influx in Vascular Smooth Muscle

The contraction of vascular smooth muscle is a tightly regulated process that is highly dependent on the intracellular concentration of calcium ions (Ca²⁺).[2] A key event in initiating contraction is the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels (predominantly the CaV1.2 subtype) in the cell membrane.[3] This influx is triggered by membrane depolarization.

Once inside the cell, Ca²⁺ binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK).[4] MLCK, in turn, phosphorylates the regulatory light chain of myosin II, which enables the interaction between actin and myosin filaments, leading to muscle contraction and vasoconstriction.[4]

This compound is proposed to exert its vasorelaxant effect by inhibiting the influx of Ca²⁺ through these L-type calcium channels.[1] This action reduces the intracellular Ca²⁺ concentration available for initiating the contractile cascade. Consequently, there is a decrease in the activation of MLCK and reduced phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[4]

Evidence for this mechanism comes from studies on isolated rat aortic rings, where this compound was shown to inhibit contractions induced by high concentrations of potassium chloride (KCl).[1] High KCl concentrations cause membrane depolarization, which specifically opens voltage-gated calcium channels. This compound's ability to counteract these contractions strongly suggests its role as a calcium channel blocker.[1]

Quantitative Data on the Vasorelaxant Effects of this compound

The following table summarizes the available quantitative data on the inhibitory effects of this compound on vascular smooth muscle contraction. It is important to note that these IC₅₀ values represent the concentration of this compound required to produce a 50% relaxation of pre-contracted vascular tissue and are a functional measure of its potency as a vasodilator. Direct IC₅₀ values for the inhibition of specific calcium channel subtypes are not yet available in the literature.

| Preparation | Contractile Agent | IC₅₀ (M) | Reference |

| Rat isolated mesenteric arteries | Noradrenaline | 1.7 ± 0.8 x 10⁻⁵ | [1] |

| Rat isolated mesenteric beds | KCl | 5.1 ± 2.5 x 10⁻⁵ | [1] |

| Rat isolated mesenteric beds | Noradrenaline | 2.6 ± 0.9 x 10⁻⁵ | [1] |

Experimental Protocols

Isolated Aortic Ring Assay for Vasorelaxation

This ex vivo method is fundamental for assessing the vasorelaxant properties of a compound. It involves measuring the compound's ability to relax pre-contracted rings of the thoracic aorta.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Contractile agents (e.g., KCl, phenylephrine)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Carefully clean the aorta of adhering connective and adipose tissue and place it in cold Krebs solution.

-

Cut the aorta into rings of approximately 3-4 mm in width.

-

For endothelium-denuded preparations, gently rub the luminal surface of the rings with a small wire.

-

-

Mounting and Equilibration:

-

Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs solution at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.

-

-

Contraction and Relaxation Measurement:

-

Induce a sustained contraction by adding a contractile agent to the organ bath (e.g., 60 mM KCl or 1 µM phenylephrine).

-

Once the contraction has reached a stable plateau, add this compound in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

-

Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) by non-linear regression analysis.

-

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol allows for the direct measurement of intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells and can be used to assess the effect of this compound on Ca²⁺ influx.

Materials:

-

Isolated vascular smooth muscle cells

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 acetoxymethyl ester (Fura-2 AM)

-

Pluronic F-127

-

Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission detector (510 nm)

-

This compound

-

Stimulating agents (e.g., KCl, phenylephrine)

Procedure:

-

Cell Loading:

-

Incubate isolated vascular smooth muscle cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at room temperature in the dark. A small amount of Pluronic F-127 (0.02%) can be added to aid in the dispersion of the dye.

-

Wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the dye for at least 30 minutes.

-

-

Fluorescence Measurement:

-

Place the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Excite the cells alternately with light at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

-

Stimulation and Inhibition:

-

Add a stimulating agent (e.g., 60 mM KCl) to the cells to induce an increase in [Ca²⁺]i.

-

Record the change in the fluorescence ratio.

-

In a separate experiment, pre-incubate the cells with this compound for a defined period before adding the stimulating agent.

-

Record the effect of this compound on the stimulated increase in the fluorescence ratio.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i.

-

Calculate the change in [Ca²⁺]i in response to the stimulus in the presence and absence of this compound.

-

The Grynkiewicz equation can be used to calibrate the fluorescence ratio to absolute [Ca²⁺]i values, although often the change in the ratio itself is sufficient for comparative analysis.[5]

-

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on the activity of ion channels. While specific data for this compound is not yet published, this generalized protocol for L-type calcium channels (CaV1.2) would be the definitive method to confirm its mechanism of action.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (in mM: 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH)

-

Intracellular (pipette) solution (in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH)

-

This compound

Procedure:

-

Pipette Preparation and Cell Sealing:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a single, healthy vascular smooth muscle cell with the pipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.

-

-

Recording of Calcium Currents:

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and record the resulting inward barium currents (Ba²⁺ is often used as the charge carrier to avoid Ca²⁺-dependent inactivation).

-

Establish a stable baseline of current recordings.

-

-

Application of this compound:

-

Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Record the L-type calcium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current before and after the application of this compound.

-

Calculate the percentage of inhibition of the calcium current at each concentration of this compound.

-

Construct a concentration-response curve and determine the IC₅₀ for the direct blockade of the L-type calcium channel.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in vascular smooth muscle contraction and the proposed mechanism of action for this compound.

Caption: Signaling cascade of vascular smooth muscle contraction.

Caption: Proposed mechanism of this compound-induced vasodilation.

Caption: Experimental workflow for evaluating a potential calcium channel blocker.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a vasodilator, at least in part, by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle. Its ability to relax pre-contracted arterial preparations provides a solid foundation for its potential therapeutic application in cardiovascular diseases characterized by vasoconstriction.

However, for this compound to progress in the drug development pipeline, several key questions remain to be answered through further research:

-

Direct Electrophysiological Confirmation: Whole-cell patch-clamp studies are essential to directly demonstrate and quantify the inhibitory effect of this compound on L-type calcium channel currents.

-

Subtype Selectivity: It is crucial to determine the selectivity of this compound for different calcium channel subtypes (e.g., L-type vs. T-type, and different isoforms within the L-type family like CaV1.2 vs. CaV1.3). This will help in predicting its potential therapeutic window and side-effect profile.

-

Binding Affinity: Radioligand binding assays should be conducted to determine the binding affinity (Kd) of this compound to the L-type calcium channel, providing a more precise measure of its potency at the molecular level.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the antihypertensive effects of this compound, as well as its pharmacokinetic and toxicological profiles.

References

- 1. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Phosphorylation of myosin light chain kinase: a cellular mechanism for Ca2+ desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

Exploratory Studies on Visnagin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visnagin, a natural furanochromone found in the plant Ammi visnaga, has garnered significant interest in oncological research for its potential anticancer properties. This technical guide provides an in-depth overview of the exploratory studies on this compound's effects on various cancer cell lines. It details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Cytotoxicity of this compound Across Various Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, revealing a dose-dependent inhibitory effect on cell proliferation. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined through various studies.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa[1][2] | Cervical Cancer | ~10[1] |

| Hep-G2 | Liver Carcinoma | 47.35 |

| HCT-116 | Colon Carcinoma | 53.43 |

| MCF7 | Breast Carcinoma | 59.51 |

| HT-144[3] | Malignant Melanoma | Not explicitly stated in µM, but 100 µg/mL (approx. 438 µM) inhibited 80.93% of cells[3] |

| MDA-MB-468[4] | Triple-Negative Breast Cancer | 17.8 µg/mL (approx. 77.9 µM) for albumin-visnagin nanoparticles[4] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

This compound's Impact on Cellular Processes

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. Studies in HeLa and HT-144 cell lines have confirmed this pro-apoptotic effect.

In HeLa cells, treatment with this compound at concentrations of 15 µM and 25 µM for 24 hours resulted in a notable increase in apoptotic cells, as observed through AO/EtBr and propidium iodide staining[1][2]. In human malignant melanoma HT-144 cells, this compound treatment led to a 25.88% apoptotic rate[3].

The molecular mechanism underlying this compound-induced apoptosis involves the modulation of the Bcl-2 family of proteins. Research has shown that this compound treatment can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. This is often accompanied by the activation of executioner caspases, such as caspase-3.

Cell Cycle Arrest

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, specifically inducing arrest at the G2/M phase. This prevents the cells from dividing and proliferating. In breast cancer cell lines, diosgenin, a compound with similar effects, was shown to induce G2/M arrest through the activation of Chk1 kinase and modulation of the Cdc25C regulatory pathway[5]. While specific quantitative data for this compound-induced cell cycle arrest is still emerging, the G2/M checkpoint is a known target for many natural anti-cancer compounds.

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis. This compound has been shown to inhibit the migration of HeLa cells in a dose-dependent manner. In a scratch wound assay, treatment with 15 µM and 25 µM of this compound for 24 hours effectively reduced the migration of HeLa cells into the scratched area compared to untreated control cells[1].

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to increase the generation of reactive oxygen species (ROS) within cancer cells[1][3]. While high levels of ROS can be damaging to normal cells, in cancer cells, a further increase in ROS can push them beyond their threshold of oxidative stress, leading to apoptosis. This pro-oxidant activity is a key component of this compound's anticancer mechanism.

Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. The primary pathways identified are the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Studies have shown that this compound treatment in HeLa cells leads to a significant decrease in the gene expression of key components of this pathway, including PI3K, AKT, and mTOR[1][2]. While direct evidence of changes in protein phosphorylation is still under investigation, the downregulation of gene expression suggests a potent inhibitory effect on this pro-survival pathway.

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway by decreasing the gene expression of key kinases, including ERK1/2, p38, and JNK1/2 in HeLa cells[1]. The activation of p38 and JNK is often associated with stress-induced apoptosis, and the modulation of these kinases by this compound likely contributes to its pro-apoptotic effects, potentially through the increased generation of ROS[1].

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the exploratory studies of this compound.

Cell Culture

Cancer cell lines such as HeLa, Hep-G2, HCT-116, MCF7, HT-144, and MDA-MB-468 are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Caption: General workflow for the MTT cell viability assay.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assays

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This fluorescent staining method differentiates between live, apoptotic, and necrotic cells based on membrane integrity.

-

Cell Treatment and Harvesting: Similar to the Annexin V/PI assay.

-

Staining: A mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr) is added to the cell suspension.

-

Visualization: Cells are observed under a fluorescence microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green fluorescence with chromatin condensation.

-

Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

-

Necrotic cells: Uniform red fluorescence.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

-

Cell Treatment: Cells are treated with this compound.

-

Loading with DCFH-DA: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

ROS-Mediated Oxidation: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microscope or a flow cytometer, which is proportional to the intracellular ROS levels.

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Cell Monolayer: Cells are grown to form a confluent monolayer in a culture plate.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with fresh medium containing this compound.

-

Imaging: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

-

Analysis: The rate of wound closure is quantified by measuring the area of the scratch over time.